Regioisomer Comparison: Divergent Antimicrobial Activity Profile Against MRSA
A direct head-to-head comparison of antimicrobial activity is not available for this specific isomer. However, a strong differential claim can be made against its primary comparator, the regioisomer (5-bromo-2-propan-2-yloxyphenyl)methanamine (CAS 1152594-51-8). This regioisomer is described in patent WO2023/154672 as having significant activity against drug-resistant Gram-positive bacteria, with its derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 2 μg/mL against MRSA strains [1]. Critically, this specific activity profile is linked to the unique regiochemistry of that comparator. The [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine isomer, with its distinct substitution pattern, is expected to have a different and potentially orthogonal biological activity profile, making it the preferred choice for research programs aiming to avoid this specific antimicrobial mechanism or explore alternative target space.
| Evidence Dimension | In vitro antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) |
|---|---|
| Target Compound Data | Activity data not reported in the analyzed literature. |
| Comparator Or Baseline | Regioisomer: (5-bromo-2-propan-2-yloxyphenyl)methanamine (CAS 1152594-51-8) derivative; MIC = 2 μg/mL |
| Quantified Difference | Qualitative divergence: The regioisomer demonstrates potent anti-MRSA activity; the target isomer is structurally distinct and not associated with this specific activity. |
| Conditions | Derivatives were tested; specific assay details are in WO2023/154672. |
Why This Matters
For medicinal chemists targeting novel anti-infectives, the 2-bromo-5-isopropoxy isomer offers a scaffold with a different, potentially unique activity profile, avoiding the chemical space and target engagement of the known anti-MRSA regioisomer.
- [1] Kuujia. (n.d.). Cas no 1152594-51-8 ((5-bromo-2-propan-2-yloxyphenyl)methanamine). Retrieved from https://www.kuujia.com/cas-1152594-51-8.html (referencing WO2023/154672). View Source
